2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol

Description

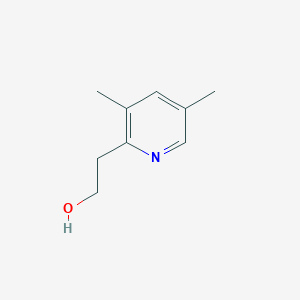

2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol is a pyridine derivative characterized by a hydroxylated ethyl chain attached to a pyridine ring substituted with methyl groups at the 3- and 5-positions. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric effects from the dimethylpyridine moiety.

Properties

IUPAC Name |

2-(3,5-dimethylpyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-5-8(2)9(3-4-11)10-6-7/h5-6,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWHNEPBZFMEJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol typically involves the alkylation of 3,5-dimethylpyridine with ethylene oxide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the ethylene oxide .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines, and other nucleophiles.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Halides, amines, and other substituted products.

Scientific Research Applications

2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Key Differences :

- Functional Groups: The target compound lacks the sulfinyl/sulfonyl or benzimidazole moieties critical for proton-pump inhibitor activity in omeprazole analogs.

- Substituent Effects : The absence of a 4-methoxy or 4-chloro group (as in Compounds C and H) reduces steric and electronic modulation, impacting binding affinity in biological systems.

Pyridine Derivatives with Alcohol Chains ()

The compound 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol (, p. 185) provides a relevant comparison due to its propargyl alcohol chain and dimethoxy-substituted pyridine:

| Property | This compound | 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol |

|---|---|---|

| Pyridine Substitution | 3,5-Dimethyl | 5,6-Dimethoxy |

| Alcohol Chain | Ethanol (-CH2CH2OH) | Propargyl (-C≡C-CH2OH) |

| Polarity | Moderate (hydroxyl + methyl) | High (methoxy + propargyl) |

| Synthetic Utility | Ligand design, intermediates | Click chemistry, bioactive molecule synthesis |

Key Insights :

- Substitution Patterns : Methoxy groups (in ’s compound) increase electron density on the pyridine ring, enhancing resonance stabilization compared to methyl groups.

- Chain Reactivity : The propargyl chain enables click chemistry applications, whereas the ethyl chain in the target compound may favor hydrogen bonding or coordination chemistry .

Biological Activity

2-(3,5-Dimethylpyridin-2-yl)ethan-1-ol, a pyridine derivative characterized by two methyl groups at positions 3 and 5 of the pyridine ring and an ethanol group at position 2, has garnered attention for its potential biological activities. This compound is studied for various applications in chemistry, biology, and medicine due to its unique structural properties.

The compound's structure can be represented as follows:

Key Features:

- Pyridine Ring: Contributes to the compound's reactivity and interaction with biological targets.

- Ethanol Group: Enhances solubility and potential interactions with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that its antimicrobial properties may arise from disrupting bacterial cell membranes, leading to cell lysis. Additionally, it exhibits anti-inflammatory effects by modulating inflammatory pathways.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism involves compromising the integrity of bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential using in vitro models. It was found to inhibit the production of pro-inflammatory cytokines.

| Cytokine | Inhibition Percentage | Concentration (µM) | Reference |

|---|---|---|---|

| TNF-α | 45% | 50 | |

| IL-6 | 30% | 50 |

Study on Antimicrobial Effects

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of pyridine, including this compound. The study concluded that this compound showed promising results against both Gram-positive and Gram-negative bacteria, with specific mention of its effectiveness against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Mechanism Exploration

In another study focusing on anti-inflammatory mechanisms, researchers demonstrated that treatment with this compound reduced levels of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. The compound was shown to inhibit NF-kB activation, a key transcription factor in inflammation .

Comparison with Similar Compounds

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Functional Group | Biological Activity |

|---|---|---|

| 2-(3,5-Dimethylpyridin-2-yl)ethan-1-one | Ketone | Moderate antimicrobial activity |

| 2-(3,5-Dimethylpyridin-2-yl)ethan-1-amine | Amine | Higher anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.